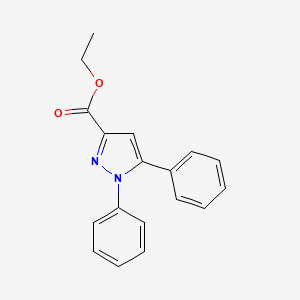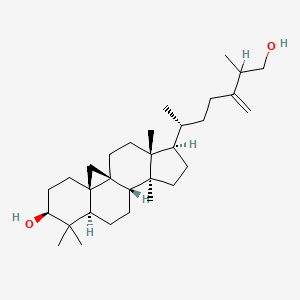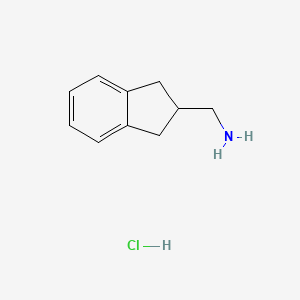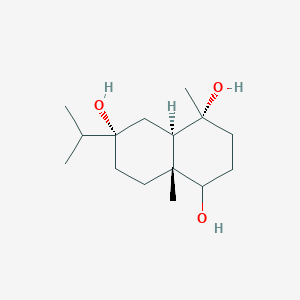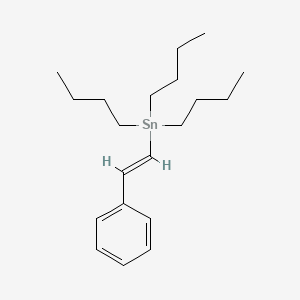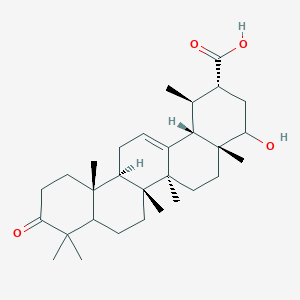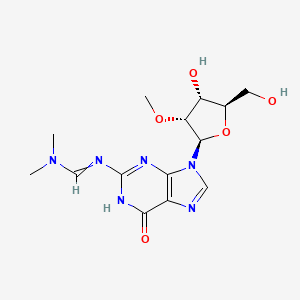
Epoxiconazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxiconazole can cause cancer according to The Environmental Protection Agency (EPA).
Mechanism of Action
Target of Action
Epoxiconazole is a fungicide that primarily targets fungi cells infesting useful plants . It specifically inhibits the metabolism of these fungi cells, thereby preventing the growth of the mycelia (fungal cells) and limiting the production of conidia (mitospores) .
Mode of Action
As an azole, Epoxiconazole actively stops the production of new fungi spores and inhibits the biosynthesis of existing hostile cells . It works as an eradicant by encapsulating fungal haustoria, which are then cut off from their nutrient supply and therefore die . This mechanism of action is based on the inhibition of the cytochrome P450-dependent monooxygenase system, a group of heme-containing proteins responsible for the detoxication and bioactivation of drugs, carcinogens, and pesticides .
Biochemical Pathways
Epoxiconazole’s action leads to significant biochemical modifications. For instance, exposure to Epoxiconazole enhances hepatic and renal lipid peroxidation, accompanied by an increase in the level of protein oxidation . It also induces an increase in the levels of DNA damage in a dose-dependent manner . Furthermore, the activities of liver and kidney antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) are significantly increased in Epoxiconazole-treated organisms .
Pharmacokinetics
For instance, they are known to have a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . They are also known to bind predominantly to albumin, and the extent of protein binding is high .
Result of Action
The administration of Epoxiconazole leads to a disruption of the hepatic and renal functions . It causes severe damage in the overall histo-architecture of liver and kidney tissues, suggesting that administration of Epoxiconazole induces a marked deregulation of liver and kidney functions .
Action Environment
Epoxiconazole is a broad-spectrum fungicide developed to protect crops . It is used in various environments, including cereals (mainly wheat, barley, rye, and triticale), soybeans, banana, rice, coffee, turnips, and red as well as sugar beets . It has a low aqueous solubility and is relatively volatile, which may persist in both soil and water systems . It is moderately toxic to birds, honeybees, earthworms, and most aquatic organisms .
Safety and Hazards
Future Directions
The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessment for the pesticide active substance epoxiconazole . This review was requested by the European Commission following the submission and evaluation of confirmatory data regarding residues and ecotoxicology .
Biochemical Analysis
Biochemical Properties
Epoxiconazol plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. By binding to CYP51, this compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and function in fungi . This interaction highlights the specificity of this compound for fungal enzymes, making it an effective antifungal agent.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly fungal cells. It disrupts cell membrane synthesis by inhibiting ergosterol production, which is vital for maintaining cell structure and function. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound leads to altered membrane permeability, impaired nutrient uptake, and eventual cell death . These cellular effects underscore the compound’s efficacy in controlling fungal infections.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme group of the lanosterol 14α-demethylase enzyme. This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol, a precursor in ergosterol biosynthesis. The inhibition of this critical step results in the accumulation of toxic sterol intermediates and a deficiency of ergosterol, compromising the fungal cell membrane’s integrity and function . This mechanism highlights the targeted action of this compound at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard conditions, but its efficacy can diminish with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s long-term impact on fungal populations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and reproductive toxicity . These dosage-dependent effects are essential for determining safe and effective application rates in agricultural settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sterol biosynthesis. By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of intermediate sterols . This disruption affects the overall metabolic flux and can lead to changes in metabolite levels within fungal cells. Understanding these metabolic pathways is critical for elucidating the compound’s mode of action.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions influence the localization and efficacy of this compound, ensuring it reaches its target sites within fungal cells.
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum, where lanosterol 14α-demethylase is located. The compound’s activity is influenced by its ability to reach and bind to this enzyme within the endoplasmic reticulum . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its antifungal activity.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Epoxiconazol involves the conversion of 2,4-dichlorophenylacetic acid to the final product through several steps.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "Methanol", "Thionyl chloride", "Triethylamine", "Methylamine", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium borohydride", "Sodium hydride", "Epichlorohydrin", "Sodium methoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "2,4-dichlorophenylacetic acid is reacted with methanol and thionyl chloride to form 2,4-dichlorophenylacetyl chloride.", "2,4-dichlorophenylacetyl chloride is reacted with triethylamine and methylamine to form 2,4-dichlorophenyl-N-methylacetamide.", "2,4-dichlorophenyl-N-methylacetamide is reacted with chloroacetyl chloride and sodium borohydride to form 2,4-dichlorophenyl-N-methyl-3-hydroxybutyramide.", "2,4-dichlorophenyl-N-methyl-3-hydroxybutyramide is reacted with sodium hydride and epichlorohydrin to form 2,4-dichlorophenyl-N-methyl-3-(2,3-epoxypropoxy)butyramide.", "2,4-dichlorophenyl-N-methyl-3-(2,3-epoxypropoxy)butyramide is reacted with sodium methoxide and hydrochloric acid to form Epoxiconazol.", "Epoxiconazol is purified using sodium bicarbonate, ethyl acetate, and water." ] } | |
CAS No. |
106325-08-0 |
Molecular Formula |
C17H13ClFN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-[[(2S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16?,17-/m1/s1 |
InChI Key |
ZMYFCFLJBGAQRS-ZYMOGRSISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
boiling_point |
463.1ºC at 760 mmHg |
density |
1.39 g/cm3 |
physical_description |
Solid; [Merck Index] |
Purity |
95% |
storage |
0-6ºC |
Synonyms |
1-[[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole; Epoxiconazol |
vapor_pressure |
0.00000045 [mmHg] |
Origin of Product |
United States |
Q1: What is the primary mechanism of action of epoxiconazol?
A1: this compound, like other triazole fungicides, disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes [, , ]. This disruption compromises the integrity and function of the fungal cell membrane, ultimately leading to growth inhibition and cell death.
Q2: How does the inhibition of ergosterol biosynthesis specifically target fungi?
A2: Ergosterol is a sterol found predominantly in fungal cell membranes, while animal cells primarily contain cholesterol. This compound specifically targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is involved in a crucial step of ergosterol synthesis [, ]. This selectivity for fungal CYP51 over mammalian CYP enzymes contributes to its efficacy against fungi with minimal impact on mammalian cells.
Q3: Which fungal diseases have been effectively controlled by this compound in field trials?
A3: Research has demonstrated the effectiveness of this compound in controlling a broad spectrum of fungal diseases across various crops. Field trials highlight its success in managing diseases such as:
- Asian Soybean Rust (Phakopsora pachyrhizi) in soybean crops [, , ].
- Net Blotch (Drechslera teres) in barley crops [].
- Coffee Leaf Rust (Hemileia vastatrix) in coffee plants [, , ].
- Yellow Spot (Drechslera tritici-repentis) in wheat crops [, , , ].
Q4: How does the timing of this compound application affect its efficacy in controlling fungal diseases?
A4: Research suggests that the timing of this compound application significantly influences its efficacy in disease management [, , ]. Preventive applications, initiated before the onset of disease symptoms or during the early stages of infection, have consistently demonstrated greater disease control compared to curative applications applied after the disease has progressed significantly.
Q5: Have there been any studies exploring the impact of this compound on disease progress curves?
A5: Yes, several studies have examined the effect of this compound on disease progress curves, often utilizing the Area Under the Disease Progress Curve (AUDPC) as a measure of disease severity over time. Results consistently indicate that treatments with this compound, particularly those applied preventively, significantly reduce AUDPC values compared to untreated controls [, , ].
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C15H17ClN3O2 and a molecular weight of 307.77 g/mol.
Q7: Are there any particular challenges associated with the formulation of this compound?
A7: this compound, like many triazole fungicides, exhibits low solubility in water, posing challenges in formulation and application []. Researchers have explored various strategies to overcome these limitations and enhance its solubility and bioavailability, including the use of specific adjuvants, such as mineral oil and polyoxyethylene alkylphenol ether []. These adjuvants can improve the dispersion and spreading of this compound on leaf surfaces, potentially enhancing its uptake and efficacy.
Q8: Has resistance to this compound been observed in any fungal pathogens?
A8: Yes, cases of reduced sensitivity to this compound have been reported in certain fungal species, raising concerns about the potential for resistance development [, ]. This highlights the importance of resistance monitoring and the implementation of resistance management strategies, such as the use of fungicides with different modes of action, to ensure the long-term sustainability of this compound and other fungicides.
Q9: What are the potential environmental impacts of this compound use?
A9: The environmental fate and ecotoxicological effects of this compound have been areas of investigation due to concerns regarding its potential impact on non-target organisms and ecosystems. Studies have focused on assessing its potential toxicity to aquatic organisms, such as Daphnia similis and Pseudokirchneriella subcapitata, as well as soil organisms like collembolans [, , ]. These studies provide valuable insights into the potential risks associated with this compound use and emphasize the importance of responsible application practices to minimize negative environmental impacts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



